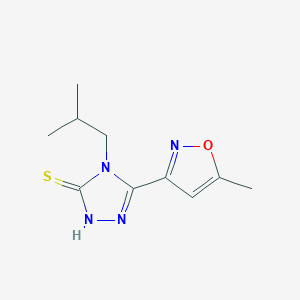![molecular formula C25H29NO5 B5985417 ethyl 1-[3-(methoxycarbonyl)benzoyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B5985417.png)
ethyl 1-[3-(methoxycarbonyl)benzoyl]-4-(2-phenylethyl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[3-(methoxycarbonyl)benzoyl]-4-(2-phenylethyl)-4-piperidinecarboxylate is a chemical compound that belongs to the family of piperidinecarboxylates. It is commonly known as EMB-FUBINACA and is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. EMB-FUBINACA is a designer drug, and its synthesis has been a matter of interest for researchers worldwide.
作用機序
The mechanism of action of EMB-FUBINACA involves the activation of the CB1 receptor in the brain and the peripheral nervous system. The compound binds to the CB1 receptor with high affinity and produces a range of psychoactive effects such as euphoria, relaxation, and altered perception of time and space. The activation of the CB1 receptor also leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the rewarding and mood-enhancing effects of cannabinoids.
Biochemical and Physiological Effects
EMB-FUBINACA has been shown to produce a range of biochemical and physiological effects on the human body. The compound has been found to increase heart rate, blood pressure, and body temperature. It also produces a range of psychoactive effects such as euphoria, relaxation, and altered perception of time and space. Long-term use of synthetic cannabinoids such as EMB-FUBINACA has been associated with adverse effects such as psychosis, seizures, and cardiovascular complications.
実験室実験の利点と制限
EMB-FUBINACA has several advantages for lab experiments. The compound is easy to synthesize, and the yield of the synthesis process is typically high. EMB-FUBINACA is also stable and can be stored for extended periods without degradation. However, the compound has several limitations for lab experiments. The psychoactive effects of EMB-FUBINACA can interfere with the experimental results, and the compound's toxicity can pose a risk to researchers handling it.
将来の方向性
There are several future directions for the research on EMB-FUBINACA. One area of interest is the development of new synthetic cannabinoids with improved pharmacological properties and reduced toxicity. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the human body, including the risk of addiction and the potential for neurotoxicity. Additionally, research on the interaction of synthetic cannabinoids with other drugs and medications is also necessary to understand the potential risks and benefits of these compounds.
Conclusion
In conclusion, EMB-FUBINACA is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. The compound's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. EMB-FUBINACA has several advantages for lab experiments, but its toxicity and psychoactive effects can pose a risk to researchers handling it. Further research is necessary to understand the potential risks and benefits of synthetic cannabinoids such as EMB-FUBINACA.
合成法
The synthesis of EMB-FUBINACA involves the reaction of 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid with ethyl 4-(2-phenylethyl)piperidine-1-carboxylate in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane, and the product is purified using chromatography techniques. The yield of the synthesis process is typically high, and the purity of the product is also satisfactory.
科学的研究の応用
EMB-FUBINACA has been extensively used in scientific research to study the effects of synthetic cannabinoids on the human body. It has been used as a reference standard in forensic analysis to identify and quantify synthetic cannabinoids in biological samples. EMB-FUBINACA has also been used to study the pharmacological effects of synthetic cannabinoids on the endocannabinoid system and the central nervous system. The compound has shown high affinity and selectivity for the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabinoids.
特性
IUPAC Name |
ethyl 1-(3-methoxycarbonylbenzoyl)-4-(2-phenylethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO5/c1-3-31-24(29)25(13-12-19-8-5-4-6-9-19)14-16-26(17-15-25)22(27)20-10-7-11-21(18-20)23(28)30-2/h4-11,18H,3,12-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPJPURIVOITLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2=CC(=CC=C2)C(=O)OC)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-{[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-nitrobenzohydrazide](/img/structure/B5985334.png)
![[(2S)-1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-pyrrolidinyl]methanol](/img/structure/B5985338.png)
![N,N-dimethyl-4-{[2-(1-naphthylmethyl)-4-morpholinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5985344.png)

![2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4-ethyl-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B5985364.png)
![N-(2-mercapto-4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5985382.png)
![methyl 4-[(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)amino]butanoate](/img/structure/B5985383.png)
![1-(cyclohexylmethyl)-N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5985386.png)

![2-[acetyl(methyl)amino]-5-chlorobenzoic acid](/img/structure/B5985389.png)


![N-(4-chlorophenyl)-2-{[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}acetamide](/img/structure/B5985413.png)
![[2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid](/img/structure/B5985425.png)
